Cas no 1448027-42-6 (N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylpyridine-3-sulfonamide)

N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylpyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylpyridine-3-sulfonamide
- AKOS024556226
- N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide
- F6415-1015
- 1448027-42-6
- N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide
-
- インチ: 1S/C15H14N2O3S2/c18-22(19,15-4-1-6-16-9-15)17(10-13-5-7-20-12-13)11-14-3-2-8-21-14/h1-9,12H,10-11H2
- InChIKey: NBIHXOXOTGMGHT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=NC=CC=1)(N(CC1=CC=CS1)CC1=COC=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 334.04458466g/mol
- どういたいしつりょう: 334.04458466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylpyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6415-1015-2mg |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-3mg |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-2μmol |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-10mg |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-30mg |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-10μmol |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-20μmol |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-40mg |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-15mg |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6415-1015-5μmol |
N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]pyridine-3-sulfonamide |
1448027-42-6 | 5μmol |
$63.0 | 2023-09-09 |
N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylpyridine-3-sulfonamide 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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2. Book reviews
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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9. Book reviews
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylpyridine-3-sulfonamideに関する追加情報
Introduction to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethylpyridine-3-sulfonamide) and Its Applications in Modern Chemical Biology
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethylpyridine-3-sulfonamide, CAS No. 1448027-42-6) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound, characterized by its fused heterocyclic system comprising furan, thiophene, and pyridine moieties, represents a class of molecules that are increasingly being explored for their potential in drug discovery and therapeutic development.
The structural framework of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethylpyridine-3-sulfonamide) is strategically designed to interact with biological targets in a highly specific manner. The presence of the furan ring contributes to its ability to engage with enzymes and receptors that exhibit preference for oxygen-containing heterocycles, while the thiophene moiety enhances its solubility and metabolic stability. These features make it an attractive candidate for further investigation in the development of novel pharmaceutical agents.
In recent years, there has been a surge in research focused on identifying small molecules that can modulate biological pathways associated with various diseases. N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethylpyridine-3-sulfonamide) has emerged as a compound of interest due to its potential to interact with key proteins involved in cancer, inflammation, and neurodegenerative disorders. Its sulfonamide functional group further enhances its bioactivity by allowing for hydrogen bonding interactions with biological targets, thereby increasing binding affinity and efficacy.
One of the most compelling aspects of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethylpyridine-3-sulfonamide) is its versatility in chemical modification. The compound's scaffold provides multiple sites for functionalization, enabling researchers to tailor its properties for specific applications. This flexibility has been exploited in the synthesis of derivatives that exhibit enhanced potency, selectivity, and pharmacokinetic profiles. Such modifications are crucial for optimizing drug candidates for clinical use and ensuring their safety and efficacy.
The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethylpyridine-3-sulfonamide) involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and sulfonation. The precise control over reaction conditions is essential to achieve high yields and purity levels. Advances in synthetic methodologies have enabled the efficient production of this compound on both laboratory and industrial scales, facilitating its use in preclinical and clinical studies.
Recent studies have highlighted the potential of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethylpyridine-3-sulfonamide) as a lead compound for the development of drugs targeting cancer-related pathways. Its ability to inhibit key enzymes involved in cell proliferation and survival has been demonstrated in vitro, making it a promising candidate for further exploration in oncology research. Additionally, its interaction with inflammatory pathways suggests that it may have therapeutic applications in treating chronic inflammatory diseases.
The compound's molecular structure also makes it an interesting candidate for studying protein-ligand interactions using computational methods. Molecular docking simulations have been employed to predict how N-(furan-3-ylmethyl)-N-(thiophen-2-ytl
In conclusion, N-(furan - 3 - yl b >m eth y l ) - N - ( t h i o p h e n - 2 - y l ) m e t h y l p y r i d i n e - 3 - s u l f o n a m i d e ( C A S N o . 1 4 4 8 0 2 7 - 4 2 - 6 ) is a multifaceted compound with significant potential in the field of chemical biology. Its unique structural features, coupled with its promising biological activities, make it an attractive candidate for further research and development. As our understanding of biological pathways continues to expand, compounds like N-(furan - 3 - yl)methyl-N(thiophen - 2 - yl)methylpyridine - 3 sulfonamide will play an increasingly important role in the discovery and development of novel therapeutic agents.
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